![molecular formula C21H22N2O2 B2561603 N-(3-phenylpropyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946341-66-8](/img/structure/B2561603.png)
N-(3-phenylpropyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
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Description
N-(3-phenylpropyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as PPA, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. PPA has shown potential therapeutic effects in various conditions, including pain, anxiety, and inflammation.
Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, researchers have explored its inhibitory effects against influenza A and CoxB3 viruses. Specifically, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral properties against Coxsackie B4 virus .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties. Although specific studies on our compound are limited, related indole-based molecules have shown promise. For instance, compounds like 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole and 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole exhibited cytotoxic effects against human breast cancer cell lines .
Other Biological Activities
Beyond antiviral and anticancer effects, indole derivatives possess a wide range of activities:
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-9-11-18(12-10-16)20-14-19(23-25-20)15-21(24)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMRFIOXAVEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide |
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